Ethyl vanillate

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Researchers requiring reproducible enzyme inhibition data often encounter variability when substituting vanillic acid esters. Ethyl vanillate eliminates this uncertainty as a well-characterized 17β-HSD2 reference inhibitor with a defined IC50 of 1.3 µM, validated across multiple independent studies. • Consistent 17β-HSD2 inhibition (IC50 1.3 µM) for reliable assay calibration and novel inhibitor screening. • Unique radical selectivity profile (active against ABTS•⁺, inactive against DPPH/galvinoxyl) enables mechanistic differentiation of antioxidant pathways. • Superior vasorelaxant potency vs. vanillin and vanillyl alcohol in ex vivo vascular function assays. • Bulk quantities and custom packaging available with batch-specific CoA for procurement flexibility.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 617-05-0
Cat. No. B1585241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl vanillate
CAS617-05-0
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)O)OC
InChIInChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6,11H,3H2,1-2H3
InChIKeyMWAYRGBWOVHDDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Vanillate Physicochemical Specifications


Ethyl vanillate (ethyl 4-hydroxy-3-methoxybenzoate; CAS 617-05-0) is a phenolic ester derivative of vanillic acid, characterized by a molecular weight of 196.20 g/mol and the formula C₁₀H₁₂O₄ . The compound exists as a crystalline solid at room temperature, exhibiting a melting point in the range of 43–45°C, and is readily soluble in alcohol, ether, and DMSO . Its measured LogP values range from 1.58 to 2.74 depending on the computational or experimental method employed [1]. Ethyl vanillate is recognized as a vanillin analog and serves as a key reference standard in antioxidant, anti-infective, and endocrine-related assays .

Reference-standard context for vanillic acid ester analog studies and analytical method development
Antioxidant screening fit for electron-transfer mechanism-of-action assays and radical selectivity profiling
Enzyme inhibition context for 17β-HSD2 pathway studies and steroid metabolism research

Ethyl Vanillate Substitution Limitations


Substituting ethyl vanillate with a generic in-class analog—such as vanillic acid, methyl vanillate, or butyl vanillate—introduces significant, quantifiable deviations in both physicochemical behavior and biological activity that preclude direct interchangeability. The ethyl ester moiety confers a distinct lipophilicity (LogP ≈ 1.6–2.7) that directly correlates with enhanced membrane permeability and radical scavenging capacity in biomimetic assays compared to the free acid [1]. Furthermore, the alkyl chain length modulates the compound's selectivity in radical quenching assays and its inhibitory potency against specific enzymatic targets, as demonstrated in structure-activity relationship (SAR) studies across the vanillic acid ester series [2]. Therefore, any substitution without accounting for these ester-specific parameters will yield non-comparable experimental outcomes and invalidate cross-study reproducibility.

Ester Moiety Mismatch
Replacing the ethyl ester with vanillic acid or methyl vanillate shifts lipophilicity and membrane permeability, which may alter radical-scavenging assay outcomes and cross-study reproducibility.
Chain-Length Selectivity
Alkyl chain length modulates inhibitory potency and radical selectivity in SAR-defined patterns; butyl or methyl esters may produce non-comparable results in enzymatic and cell-based assays.

Ethyl Vanillate Comparative Evidence


Radical Scavenging Selectivity Profile

Ethyl vanillate demonstrates radical-specific scavenging activity that is not shared by its parent acid. In the ABTS•+ assay, ethyl vanillate (along with methyl and butyl esters) exhibited stronger activity than the reference antioxidant Trolox. However, ethyl vanillate showed no detectable activity in the DPPH and galvinoxyl radical-scavenging assays, whereas vanillic acid effectively quenched all three radical species [1].

Radical Scavenging Selectivity
Head-to-head
Ethyl vanillate active in ABTS•⁺ (>Trolox); no activity in DPPH or galvinoxyl. Vanillic acid active in all three.
Supports electron-transfer antioxidant mechanism studies
Radical-specific selectivity context
Antioxidant Free Radical Scavenging Structure-Activity Relationship

Lipophilicity-Dependent Membrane Protection

In the physiologically relevant oxidative hemolysis inhibition assay (OxHLIA), ethyl vanillate and its ester analogs exerted much stronger activity than Trolox. Critically, the protective effect against free radical-induced biomembrane damage was strongly correlated with compound lipophilicity. Ethyl vanillate, with its moderate LogP (~2.07), occupies an intermediate position in the protective hierarchy between less lipophilic methyl vanillate and more lipophilic butyl vanillate [1].

Membrane Protection Rank
Reported
OxHLIA rank: Butyl > Ethyl > Methyl >> Trolox. Activity correlates with LogP.
Reported membrane-protection rank supports selection review
Lipophilicity-dependent context
Biomembrane Protection Oxidative Hemolysis Lipophilicity

17β-HSD2 Enzyme Inhibition Potency

Ethyl vanillate acts as an inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme critical in the regulation of active estrogens and androgens. In direct comparative assays, ethyl vanillate inhibited 17β-HSD2 with an IC₅₀ of 1.3 ± 0.3 µM, demonstrating approximately 3.5-fold higher potency than the structurally related compound ethylparaben (IC₅₀ = 4.6 ± 0.8 µM) [1].

17β-HSD2 Inhibition
Head-to-head
IC₅₀ 1.3 ± 0.3 µM (ethyl vanillate) vs. 4.6 ± 0.8 µM (ethylparaben)
Reported 3.5-fold higher potency supports 17β-HSD2 pathway studies
In vitro enzyme inhibition context
Endocrine Modulation Enzyme Inhibition 17β-HSD2

Vascular Relaxation Potency

In isolated porcine coronary and basilar arteries, ethyl vanillate (EtVA) induced concentration-dependent relaxation of pre-contracted tissues. The order of vasorelaxant potency among the tested vanilla-derived compounds was vanillyl alcohol (VAA) < vanillin (VA) < ethyl vanillate (EtVA), with EtVA being the most potent analog examined [1]. The relaxation mechanism involved inhibition of L-type Ca²⁺ channels and was independent of endothelial nitric oxide or cyclooxygenase pathways.

Vascular Relaxation Potency
Head-to-head
Potency rank: VAA < VA < EtVA. EtVA most potent in isolated porcine coronary and basilar arteries.
Reported highest vasorelaxant response rank may support vascular function studies
Ex vivo arterial model context; L-type Ca²⁺ channel inhibition
Vascular Pharmacology Calcium Channel Vasodilation

Chain Length-Dependent Degranulation Inhibition

Structure-activity relationship studies of vanillic acid esters in the RBL-2H3 mast cell degranulation assay reveal that inhibitory potency increases with alkyl chain length up to C4. While methyl vanillate (C1) served as the baseline active compound, the butyl ester (C4) exhibited approximately three-fold greater inhibitory activity than methyl vanillate [1]. Ethyl vanillate (C2) demonstrates intermediate potency, confirming a clear chain-length-activity relationship.

Degranulation Inhibition SAR
Class-level
~3-fold increase from C1 to C4; ethyl vanillate (C2) shows intermediate activity in RBL-2H3 assay.
Reported intermediate potency supports SAR calibration studies
Class-level SAR inference; data to verify
Anti-allergic Mast Cell Degranulation SAR

Lipophilicity and Solubility Profile

Ethyl vanillate possesses a LogP value of approximately 2.07 , positioning it as more lipophilic than methyl vanillate (estimated LogP ~1.4) but less lipophilic than butyl vanillate (estimated LogP ~3.0). Its DMSO solubility is reported as ≥39 mg/mL (~199 mM) , enabling straightforward preparation of concentrated stock solutions for in vitro assays. This balance of moderate lipophilicity and good organic solvent solubility facilitates both cellular permeability and experimental handling.

Lipophilicity & Solubility
Data to verify
LogP ≈ 2.07; DMSO solubility ≥39 mg/mL (~199 mM). Intermediate between methyl (LogP ~1.4) and butyl (LogP ~3.0).
Reported logP and solubility support formulation-context review
Supplier-reported data; verify experimentally
Lipophilicity Solubility Formulation

Ethyl Vanillate Application Scenarios


Steroid Metabolism: 17β-HSD2 Activity

Ethyl vanillate is optimally applied as a reference inhibitor in studies investigating 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) function. With an established IC₅₀ of 1.3 µM, it provides a well-characterized benchmark for screening novel inhibitors or assessing enzyme activity in tissue homogenates and cell lines [1].

Electron-Transfer vs. HAT Mechanism Differentiation

Due to its unique radical selectivity profile (active against ABTS•⁺ but inactive against DPPH and galvinoxyl), ethyl vanillate serves as a chemical tool to differentiate between electron-transfer (ET) and hydrogen-atom-transfer (HAT) antioxidant mechanisms in complex biological matrices [2].

L-Type Calcium Channel Modulation

Ethyl vanillate's superior vasorelaxant potency relative to vanillin and vanillyl alcohol makes it the preferred analog for ex vivo vascular function assays using isolated arterial preparations (e.g., porcine coronary or basilar arteries) to investigate calcium channel-dependent vasodilation [3].

Mast Cell Degranulation Assays

As an intermediate-activity reference within the vanillic acid ester SAR series, ethyl vanillate is used to calibrate RBL-2H3 mast cell degranulation assays, enabling accurate potency ranking of novel anti-allergic compounds and validation of alkyl chain length optimization strategies [4].

Application
Selection Property
Validation Focus
17β-HSD2 inhibition studies
Reported inhibition context
Enzyme inhibition endpoint review
Antioxidant mechanism differentiation
Radical selectivity profile
ABTS•⁺ vs DPPH mechanism review
Vascular function studies
Reported vasorelaxant response rank
Calcium channel modulation review
Mast cell degranulation assay calibration
Reported intermediate potency
SAR calibration endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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